1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a chlorophenyl group
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-7-9-18(10-8-13)22(20,21)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLDPWTQVOKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with N-ethylpiperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Chlorophenylmethanesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
N-ethylpiperidine-4-carboxamide: This compound is another intermediate used in the synthesis and has a similar piperidine ring structure.
Methanesulfonyl chloride: This compound is used in the initial step of the synthesis and has similar reactivity due to the presence of the sulfonyl chloride group. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
